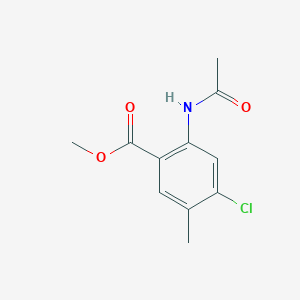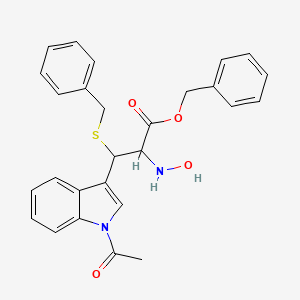
benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate is a complex organic compound that belongs to the class of β-carboline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate typically involves multiple steps, starting from benzyl-protected tryptamine. The initial step involves the reaction of benzyl-protected tryptamine with dimethyl ester, resulting in an intermediate compound. This intermediate is then subjected to catalytic hydrogenation to remove the benzyl protection, followed by further transformation using specific reagents such as (Z)-1-bromo-2-iodobut-2-ene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes.
化学反応の分析
Types of Reactions
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol or amine.
科学的研究の応用
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cell signaling and growth . Additionally, it may interact with DNA and other cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Harmane: A β-carboline alkaloid with sedative and anxiolytic properties.
Harmine: Another β-carboline alkaloid known for its neuroprotective and anticancer activities.
Uniqueness
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate is unique due to its specific structural features, such as the presence of the benzylsulfanyl group, which may confer distinct biological activities and chemical reactivity compared to other β-carboline derivatives.
特性
分子式 |
C27H26N2O4S |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
benzyl 3-(1-acetylindol-3-yl)-3-benzylsulfanyl-2-(hydroxyamino)propanoate |
InChI |
InChI=1S/C27H26N2O4S/c1-19(30)29-16-23(22-14-8-9-15-24(22)29)26(34-18-21-12-6-3-7-13-21)25(28-32)27(31)33-17-20-10-4-2-5-11-20/h2-16,25-26,28,32H,17-18H2,1H3 |
InChIキー |
DNWGJDISEKOIDS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(C(C(=O)OCC3=CC=CC=C3)NO)SCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



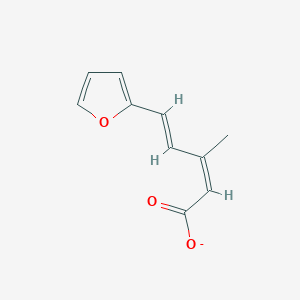
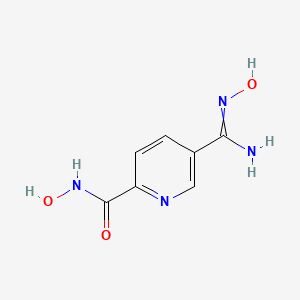
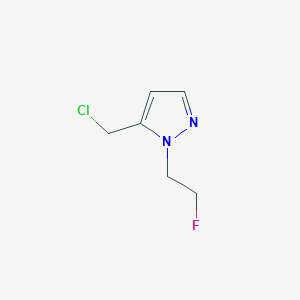
![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)
![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)
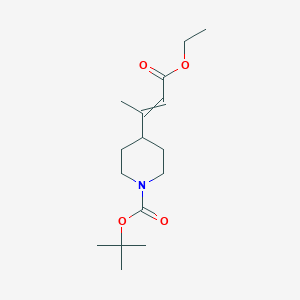
![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)
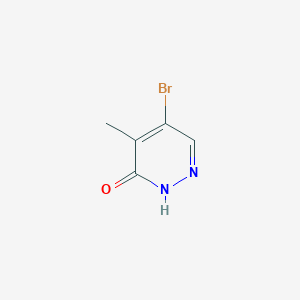
![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)

